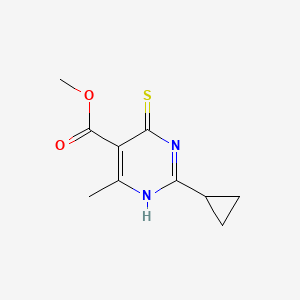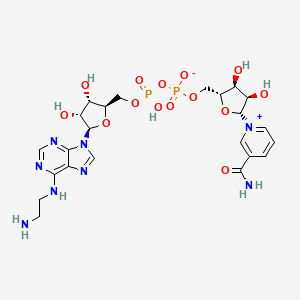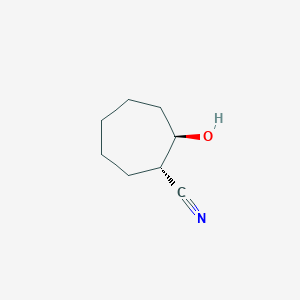
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s structure includes a hydroxyl group and a nitrile group attached to a cycloheptane ring, providing it with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or biocatalysts. For example, the use of imine reductases from Streptomyces viridochromogenes has been reported to achieve high enantioselectivity in the synthesis of similar compounds .
Industrial Production Methods
Industrial production of this compound often involves the use of enzymatic processes due to their high selectivity and efficiency. Enzymatic resolution methods, such as kinetic resolution using lipases or esterases, are commonly employed to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptane-1-amine derivatives.
Substitution: Formation of cycloheptane derivatives with various functional groups.
Scientific Research Applications
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Utilized in the production of fine chemicals and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in enzymatic reactions, the compound’s stereochemistry plays a crucial role in determining its binding affinity and reactivity with the enzyme’s active site. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-bromocyclopentanol: Another chiral compound with similar stereochemistry but different functional groups.
(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine: Shares the (1S,2R) configuration but has a cyclopropane ring instead of a cycloheptane ring.
(1S,2R)-(+)-Ephedrine: A well-known chiral compound used in pharmaceuticals.
Uniqueness
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile is unique due to its specific combination of a hydroxyl group and a nitrile group on a cycloheptane ring. This combination provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-5H2/t7-,8+/m0/s1 |
InChI Key |
UUKOIADLIKOKAF-JGVFFNPUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)O)C#N |
Canonical SMILES |
C1CCC(C(CC1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


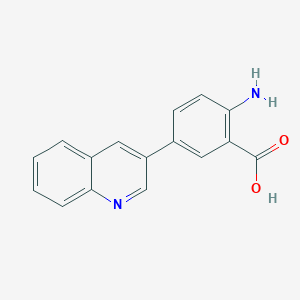
![4-Nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12829802.png)
![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)
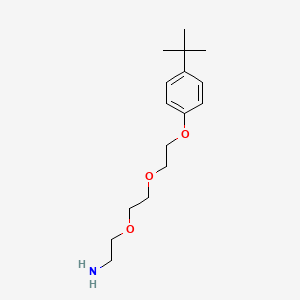

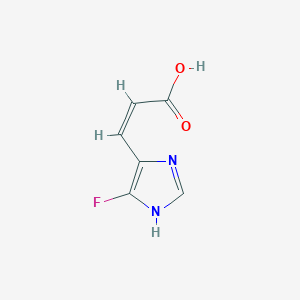


![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)
